

A Comprehensive Technical Guide to MAL-PEG4-MMAF for Drug Development Professionals

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Compound of Interest				
Compound Name:	MAL-PEG4-MMAF			
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **MAL-PEG4-MMAF**, a key reagent in the development of Antibody-Drug Conjugates (ADCs). This document outlines its procurement, physicochemical properties, and detailed protocols for its application in cancer research, serving as a vital resource for researchers and drug development professionals.

Supplier and Purchasing Information

MAL-PEG4-MMAF is available from several reputable suppliers in the life sciences sector. While pricing can vary based on quantity and purity, the following table summarizes currently available information to aid in procurement decisions.



Supplier	Product Name	Purity	Available Quantities	Price (USD)
TargetMol	MAL-PEG4- MMAF	>98%	100 mg, 500 mg	Inquiry
MedKoo Biosciences	MAL-PEG4- MMAF	>98%	Custom synthesis (min. 1g)	Inquiry
InvivoChem	MAL-PEG4- MMAF	≥98%	500 mg, 1 g	Inquiry
BroadPharm	Antibody Mal- PEG4-VC-PAB- MMAF Conjugation Kit	N/A	3 x 1 mg	\$2100.00[1]
Caltag Medsystems	MAL-PEG4- MMAF	98%	Inquiry	Inquiry

Physicochemical Properties

A thorough understanding of the physicochemical properties of **MAL-PEG4-MMAF** is critical for its effective use in ADC development. The following table summarizes key quantitative data.



Property	Value	Source
Molecular Formula	C53H84N6O15	[2][3]
Molecular Weight	1045.28 g/mol	[2][3][4][5]
Purity	>98%	[2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]
MMAF is soluble in Ethanol (~2 mg/mL), DMSO (~25 mg/mL), and Dimethyl Formamide (~10 mg/mL).[6]	[6]	
MMAF has a solubility of ~0.14 mg/mL in a 1:6 solution of DMSO:PBS (pH 7.2).[6]	[6]	
Storage (Powder)	-20°C for up to 3 years	[3][4]
Storage (In Solvent)	-80°C for up to 1 year	[4]
CAS Number	T27975 (TargetMol Catalog No.)	[5]

Mechanism of Action: Tubulin Polymerization Inhibition

MAL-PEG4-MMAF serves as a potent payload in ADCs. Its cytotoxic effect is mediated by Monomethyl Auristatin F (MMAF), a synthetic analog of the natural antimitotic agent dolastatin 10.[7][8] MMAF functions by inhibiting tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly.[7][9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[10][11]

Caption: Mechanism of action of MAL-PEG4-MMAF ADC leading to apoptosis.

Experimental Protocols



Antibody Conjugation via Maleimide-Thiol Chemistry

This protocol details the conjugation of **MAL-PEG4-MMAF** to a monoclonal antibody through a maleimide-thiol reaction.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
- MAL-PEG4-MMAF
- Tris(2-carboxyethyl)phosphine (TCEP)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)
- Desalting column (e.g., Sephadex G-25)
- Inert gas (Nitrogen or Argon)

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[12]
- Reduction of Antibody Disulfide Bonds (Optional but Recommended):
 - To expose free thiol groups for conjugation, add a 10-fold molar excess of TCEP to the antibody solution.[13]
 - Incubate the reaction mixture for approximately 30 minutes at room temperature. It is advisable to perform this step under an inert gas atmosphere to prevent the re-formation of disulfide bonds.[13][14]
 - Remove excess TCEP using a desalting column equilibrated with the conjugation buffer.



- Preparation of MAL-PEG4-MMAF Stock Solution:
 - Allow the vial of MAL-PEG4-MMAF to warm to room temperature.
 - Prepare a 10 mM stock solution by dissolving the MAL-PEG4-MMAF in anhydrous DMSO.[12] Vortex briefly to ensure complete dissolution.
- Conjugation Reaction:
 - Add the MAL-PEG4-MMAF stock solution to the reduced antibody solution. A typical starting molar ratio is 10:1 to 20:1 (MAL-PEG4-MMAF:antibody).[12] This ratio may require optimization for specific antibodies.
 - Gently mix the reaction solution.
 - Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.
 - Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C with gentle rocking.[12][15]
- Purification of the ADC:
 - Remove unreacted MAL-PEG4-MMAF and other small molecules using a desalting column or another suitable purification method like dialysis or HPLC.[15]
- Characterization and Storage:
 - Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
 - For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).[12][13] Store the purified ADC at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%.[12][13]

Caption: Workflow for antibody conjugation with MAL-PEG4-MMAF.

In Vitro Cytotoxicity Assay (MTT Assay)



This protocol describes how to assess the cytotoxicity of a **MAL-PEG4-MMAF** ADC against cancer cell lines using a colorimetric MTT assay.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- MAL-PEG4-MMAF ADC
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- · Cell Seeding:
 - Harvest and count the cells.
 - \circ Seed the cells in a 96-well plate at a density of 1,000–10,000 cells per well in 100 μ L of complete medium. The optimal seeding density should be determined empirically for each cell line.
 - Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- ADC Treatment:
 - Prepare a series of dilutions of the MAL-PEG4-MMAF ADC in complete medium.
 - Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells (medium only).



 Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time is critical for tubulin inhibitors like MMAF, which induce delayed cell death due to cell-cycle arrest.

MTT Assay:

- After the incubation period, add 20 μL of 5 mg/mL MTT solution to each well.
- Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- \circ Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate overnight in the dark at 37°C.

Data Analysis:

- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

This guide provides a foundational understanding and practical protocols for the use of **MAL-PEG4-MMAF** in ADC development. For specific applications, further optimization of these protocols may be necessary. Always refer to the supplier's specific product data sheets for the most accurate and up-to-date information.

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